molecular formula C24H32N2O4S2 B1663898 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate CAS No. 38044-65-4

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate

Cat. No. B1663898
CAS RN: 38044-65-4
M. Wt: 476.7 g/mol
InChI Key: MPOFNOASMHOZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate is a Drug / Therapeutic Agent.

Scientific Research Applications

Chemiluminescence Studies

  • Chemiluminogenic Properties : Acridine derivatives, such as 10-methyl-9-(phenoxycarbonyl)acridinium, demonstrate chemiluminescent (CL) properties useful in various environments. These properties vary depending on solvent parameters and reactants like hydrogen peroxide and bases. This research helps in understanding the CL efficiency and kinetics of acridine derivatives in different environments (Krzymiński et al., 2010).

Crystal Structure Analysis

  • Structural Analysis of Acridine Derivatives : A study focusing on the molecular packing and intermolecular interactions in crystals of acridine derivatives, including various acridinium salts, provides insights into the electrostatic and dispersive interactions in these compounds. This is crucial for understanding the structural behavior of acridine-related substances in different states (Wera et al., 2016).

Synthesis and Reactivity

  • Synthesis of Acridinones : Research on the synthesis of acridin-9(10H)-ones carrying tertiary thiocarbamoyl groups reveals the methods for producing these compounds. This type of synthesis is significant for creating specific acridine derivatives with varied properties (Kobayashi et al., 2013).

Chemiluminescence Efficiency

  • High-Efficiency Chemiluminescent Acridinium Compounds : Studies have been conducted on hydroxamic acids and sulphohydroxamic acids linked to acridinecarboxylic acid, leading to compounds with high chemiluminescence efficiency and stability. Such compounds are promising for use as chemiluminescent labels in various applications (Renotte et al., 2000).

Chemical and Physical Properties

  • Acidic Methyl Group in Acridinium Cation : A unique example of a methyl group acting as an acid has been found in 9,10-dimethylacridinium chloride. This study provides insight into the unusual acidity properties of certain acridinium compounds (Suzuki & Tanaka, 2001).

properties

CAS RN

38044-65-4

Product Name

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate

Molecular Formula

C24H32N2O4S2

Molecular Weight

476.7 g/mol

IUPAC Name

methanesulfonic acid;S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate

InChI

InChI=1S/C23H28N2OS.CH4O3S/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24;1-5(2,3)4/h4-7,10-13H,3,8-9,14-17H2,1-2H3;1H3,(H,2,3,4)

InChI Key

MPOFNOASMHOZMN-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate
Reactant of Route 2
Reactant of Route 2
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate
Reactant of Route 3
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate
Reactant of Route 4
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate
Reactant of Route 5
Reactant of Route 5
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate
Reactant of Route 6
Reactant of Route 6
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate

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